molecular formula C9H4FN B1459901 2-Ethynyl-3-fluorobenzonitrile CAS No. 1848959-59-0

2-Ethynyl-3-fluorobenzonitrile

Cat. No. B1459901
CAS RN: 1848959-59-0
M. Wt: 145.13 g/mol
InChI Key: RQWZVPXAHKROAN-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN and a molecular weight of 145.13 . It is also known as Benzonitrile, 2-ethynyl-3-fluoro- .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-3-fluorobenzonitrile can be analyzed using various spectroscopic techniques. The precise excitation energy (band origin) and adiabatic ionization energy were determined to be 36,028 ± 2 cm −1 and 78,650 ± 5 cm −1 for 2-fluorobenzonitrile and 35,989 ± 2 cm −1 and 78,873 ± 5 cm −1 for 3-fluorobenzonitrile, respectively .


Physical And Chemical Properties Analysis

2-Ethynyl-3-fluorobenzonitrile has a predicted boiling point of 241.6±30.0 °C and a predicted density of 1.18±0.1 g/cm3 .

Scientific Research Applications

Spectroscopy

2-Ethynyl-3-fluorobenzonitrile is utilized in spectroscopic studies due to its unique vibrational features. Researchers employ techniques like two-color resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy to investigate the vibrational characteristics of molecules similar to 2-Ethynyl-3-fluorobenzonitrile . These studies are crucial for understanding the physicochemical properties of fluorinated organic compounds.

Medicine

In the medical field, compounds like 2-Ethynyl-3-fluorobenzonitrile, due to their fluorinated nature, are explored for their potential in drug design and development. The strong C-F bond imparts certain desirable properties, such as increased stability and bioavailability, making them candidates for pharmaceutical intermediates .

Biology

Fluorinated compounds, including 2-Ethynyl-3-fluorobenzonitrile, are widely used in biological applications. They serve as fine chemical intermediates in the synthesis of biologically active molecules. Their study helps in gaining a deeper understanding of the interaction between fluorinated compounds and biological systems .

Pesticides

The physicochemical properties of 2-Ethynyl-3-fluorobenzonitrile make it a valuable intermediate in the synthesis of pesticides. The strong C-F bond contributes to the creation of more effective and stable pesticide compounds, which are essential for improving agricultural productivity and sustainability .

Materials Science

In materials science, 2-Ethynyl-3-fluorobenzonitrile is investigated for its potential use in the synthesis of new materials. Its structural properties can be leveraged to create advanced materials with specific characteristics, such as enhanced durability or novel electronic properties .

Organic Synthesis

2-Ethynyl-3-fluorobenzonitrile plays a role in organic synthesis, particularly in reactions at the benzylic position. It can undergo various reactions, including free radical bromination and nucleophilic substitution, which are fundamental in the synthesis of complex organic molecules .

Safety and Hazards

The safety data sheet for 2-Ethynyl-3-fluorobenzonitrile indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-ethynyl-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZVPXAHKROAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-3-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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